Rubraxanthone

Description

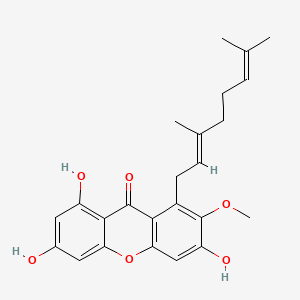

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26O6 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one |

InChI |

InChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3/b14-8+ |

InChI Key |

JLTSTSRANGPLOQ-RIYZIHGNSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C |

Synonyms |

ubra-xanthone rubraxanthone |

Origin of Product |

United States |

Foundational & Exploratory

Rubraxanthone: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubraxanthone, a prenylated xanthone, has garnered significant scientific interest due to its diverse and promising biological activities, including antibacterial, anticancer, and antiplatelet properties.[1][2] This technical guide provides a comprehensive overview of the natural sources, distribution within plant matrices, and analytical methodologies for the isolation and quantification of this compound. The biosynthesis of this compound is also elucidated. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Natural Sources and Distribution

This compound is a secondary metabolite predominantly found in the plant family Guttiferae (Clusiaceae).[1][2] Within this family, the genera Garcinia and Calophyllum are the most prominent sources of this compound.[3][4] Several species within these genera have been identified as containing significant amounts of this compound.

The distribution of this compound is not uniform throughout the plant. It is primarily concentrated in the stem bark, root bark, and latex of these plants.[3][5][6]

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, the geographical location, and the extraction method used. The following table summarizes the reported quantitative data for this compound in various natural sources.

| Plant Species | Plant Part | Extraction Solvent/Method | This compound Concentration | Reference(s) |

| Garcinia cowa | Dried Stem Bark | Not specified | Up to 40 mg/g | [7] |

| Garcinia cowa | Stem Bark | Ethyl Acetate Extract | 32.42% w/w | [6] |

| Garcinia cowa | Latex | Dichloromethane Extract | 56.56% w/w | [8] |

| Garcinia mangostana | Stem Bark | Crude Extract | 0.23 ± 0.07% w/w | [9] |

| Garcinia parvifolia | Not specified | Not specified | Isolated from this source | [10] |

| Garcinia merguensis | Wood | Not specified | Isolated from this source | [5][10] |

| Garcinia dioica | Not specified | Not specified | Isolated from this source | [10] |

| Mesua corneri | Stem Bark | Hexane Extract | Active against CEM-SS cell lines | [5] |

Biosynthesis of this compound

The biosynthesis of this compound in plants occurs via the shikimate pathway, a major metabolic route for the synthesis of aromatic compounds.[1][11] The precursor for the xanthone scaffold is L-phenylalanine.[1][2] A key intermediate in the formation of many xanthones, including this compound, is 1,3,7-trihydroxyxanthone (1,3,7-THX).[3][12] This core structure is then further modified, including prenylation, to yield this compound.[3]

Experimental Protocols

The isolation and quantification of this compound from its natural sources typically involve extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for accurate quantification.

Extraction of this compound from Plant Material

A general workflow for the extraction of this compound from plant material is outlined below.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following protocol is based on a validated method for the quantification of this compound in Garcinia mangostana stem bark extract.[9][13]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., Shimadzu Shimp-pack VP – ODS, 4.6 x 250 mm).[9][13]

-

Mobile Phase: An isocratic mobile phase consisting of 0.4% formic acid in water and acetonitrile (25:75 v/v).[9]

-

Detection: UV detection at 243.2 nm.[8]

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol. Calibration standards are prepared by diluting the stock solution to a range of concentrations (e.g., 2.5 - 25 µg/mL).[9]

-

Sample Preparation: The crude plant extract is dissolved in methanol, filtered, and then injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol is based on a validated HPTLC method for the quantification of this compound in the ethyl acetate extract of Garcinia cowa stem bark.[6][14]

-

Instrumentation: HPTLC system with a densitometric scanner.

-

Stationary Phase: Precoated silica gel 60 F254 plates.[14]

-

Mobile Phase: Chloroform: Ethyl Acetate: Methanol: Formic Acid (86:6:3:5 v/v/v/v).[14]

-

Application: A specific volume (e.g., 5 µL) of standard and sample solutions are applied to the HPTLC plate.[14]

-

Development: The plate is developed in a saturated twin-trough chamber.[14]

-

Detection: Densitometric scanning at 243 nm.[14]

-

Standard and Sample Preparation: Similar to the HPLC method, with appropriate concentrations for HPTLC analysis (e.g., linearity range of 52.5 to 157.5 ppm/spot).[14]

-

Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample spot with that of the standard.

Conclusion

This technical guide has provided a detailed overview of the natural sources, distribution, biosynthesis, and analytical methods for this compound. The concentration of this promising bioactive compound is highest in the stem bark and latex of several Garcinia and Calophyllum species. The shikimate pathway serves as the biosynthetic origin of this compound. Standardized and validated HPLC and HPTLC methods are available for the accurate quantification of this compound in plant extracts, which is crucial for quality control and further drug development research. The information presented herein is intended to be a valuable resource for researchers and professionals working on the discovery and development of new therapeutic agents from natural sources.

References

- 1. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. phcogres.com [phcogres.com]

- 7. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcogj.com [phcogj.com]

- 9. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 10. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. High Performance Thin layer Chromatography: Densitometry Method for Determination of this compound in the Stem Bark Extract of Garcinia cowa Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Rubraxanthone in Garcinia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the biosynthetic pathway of Rubraxanthone, a significant prenylated xanthone found in various Garcinia species. This compound has garnered interest for its diverse biological activities, including antibacterial, cytotoxic, and anti-platelet aggregation properties.[1][2][3] This guide details the proposed biosynthetic route, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound

This compound is a C24-isoprenylated xanthone with the chemical formula C24H26O6.[1][4] Its structure is characterized by a 9H-xanthen-9-one core substituted with hydroxy groups at positions 3, 6, and 8, a methoxy group at position 2, and a geranyl group at position 1.[1] This compound has been isolated from several Garcinia species, including Garcinia dioica, Garcinia parvifolia, and Garcinia cowa.[1][5] The biological synthesis of this prenylated xanthone is understood to occur through the shikimate pathway, with L-phenylalanine serving as a key precursor.[2][3][6][7]

The Biosynthetic Pathway of this compound

The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate-malonate pathways.[8][9] The pathway leading to this compound in Garcinia is proposed to be a multi-step enzymatic process, beginning with primary metabolites and culminating in the highly decorated xanthone structure.

Formation of the Xanthone Core

The initial steps involve the formation of a benzophenone intermediate, which then undergoes intramolecular oxidative coupling to form the tricyclic xanthone core.[10][11] For many xanthones, including likely those in Garcinia, this process is L-phenylalanine-dependent.[2][12]

-

Shikimate Pathway : Precursors from glycolysis (phosphoenolpyruvate) and the pentose phosphate pathway (erythrose 4-phosphate) enter the shikimate pathway to produce L-phenylalanine.[10][11]

-

Phenylpropanoid Pathway : Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway.[10] A series of enzymatic reactions then converts trans-cinnamic acid to benzoyl-CoA.[11][12]

-

Benzophenone Synthesis : Benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.

-

Hydroxylation : A subsequent hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase such as benzophenone 3'-hydroxylase (B3'H), produces 2,3',4,6-tetrahydroxybenzophenone.[6][8]

-

Oxidative Cyclization : This tetrahydroxybenzophenone intermediate undergoes regioselective oxidative C-C phenol coupling to form the xanthone scaffold. This reaction is catalyzed by a cytochrome P450 enzyme and results in the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX), a key precursor for a diverse range of xanthones, including this compound.[7][10][11][12]

Tailoring of the Xanthone Core to form this compound

Once the 1,3,7-THX core is formed, a series of tailoring reactions, including hydroxylation, methoxylation, and prenylation, are required to produce this compound. The precise order of these steps is yet to be fully elucidated and may vary between species.

-

Hydroxylation : An additional hydroxyl group is introduced at either the C-6 or C-8 position of the 1,3,7-THX scaffold.

-

O-Methylation : A methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to one of the hydroxyl groups, forming the methoxy group at the C-2 position of the final this compound structure.

-

Geranylation (Prenylation) : A key step in the formation of this compound is the attachment of a geranyl pyrophosphate (GPP) moiety to the xanthone core. This reaction is catalyzed by a prenyltransferase (PT), which attaches the C10 isoprenoid unit to the C-1 position.

The proposed biosynthetic pathway is illustrated in the diagram below.

References

- 1. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. This compound | 65411-01-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Rubraxanthone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubraxanthone, a prenylated xanthone primarily isolated from plants of the Garcinia genus, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its known biological effects, including antibacterial, cytotoxic, anti-inflammatory, and antiplatelet activities, supported by available quantitative data. Furthermore, this document outlines detailed experimental protocols for key biological assays and the general methodology for its isolation from natural sources. Finally, logical workflows and a proposed signaling pathway are visualized to aid in the understanding of its mechanism of action and potential for therapeutic development.

Chemical Structure and Properties

This compound is a member of the xanthone class of organic compounds, characterized by a tricyclic ring system.[1] Its chemical structure features a xanthen-9-one core substituted with hydroxyl, methoxy, and geranyl groups.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one | [1] |

| Synonyms | Rubra-xanthone | [2] |

| CAS Number | 65411-01-0 | [1][2] |

| Molecular Formula | C₂₄H₂₆O₆ | [1][2] |

| Molecular Weight | 410.46 g/mol | [2] |

| Appearance | Yellow powder/crystal | [3][4] |

| Solubility | Soluble in DMSO | [2] |

| Melting Point | 207-209 °C | [5] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery and development. Its primary reported activities are summarized below.

Table 2: Summary of Biological Activities and Quantitative Data for this compound

| Activity | Test System | Key Findings | Reference(s) |

| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 0.31-1.25 µg/mL | [6] |

| Staphylococcus aureus ATCC 25923 | MIC: 3.9 µg/mL | [6] | |

| Cytotoxic | 4T1 (Breast Cancer) cells | IC₅₀: 10.96 µM | [3] |

| CEM-SS (T-lymphoblastoid) cells | LC₅₀: 5.0 µg/mL | [5] | |

| Anti-inflammatory | Inhibition of Nitric Oxide (NO) production | - | [7] |

| Antiplatelet | Inhibition of Platelet-Activating Factor (PAF) receptor binding | IC₅₀: 18.2 µM | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.

Isolation of this compound from Garcinia parvifolia

The following is a general protocol for the isolation of this compound from the latex of Garcinia parvifolia.[6]

Experimental Workflow for this compound Isolation

Protocol:

-

Extraction: The latex collected from Garcinia parvifolia is dissolved in methanol. The solution is then filtered and evaporated under reduced pressure to yield a reddish-brown gum.

-

Chromatographic Separation: The crude extract is subjected to quick column chromatography using silica gel as the stationary phase.

-

Elution: A solvent gradient is used for elution, starting with nonpolar solvents and gradually increasing the polarity. The typical elution sequence is hexane, followed by benzene, benzene-dichloromethane mixtures, dichloromethane, and finally methanol.

-

Fraction Monitoring and Isolation: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the major component, identified as this compound, are combined and further purified to yield the final product.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Experimental Workflow for Broth Microdilution Assay

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with 5 µL of the standardized bacterial suspension.

-

Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Experimental Workflow for MTT Cytotoxicity Assay

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antiplatelet Activity: Platelet-Activating Factor (PAF) Receptor Binding Assay

This radioligand binding assay is used to determine the inhibitory effect of a compound on the binding of PAF to its receptor on platelets.[1][8][10]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of significant biological activities. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further investigation into its specific mechanisms of action, particularly the downstream effects of PAF receptor inhibition and its impact on other signaling pathways, is warranted to fully understand and exploit its pharmacological properties. The development of efficient synthetic routes will also be crucial for its advancement as a potential therapeutic agent.

References

- 1. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. phcogj.com [phcogj.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceasia.org [scienceasia.org]

- 7. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A radioreceptor binding assay for measurement of platelet-activating factor synthesis by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Rubraxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rubraxanthone, a xanthone derivative isolated from plants of the Guttiferae family. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and analytical sciences. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols utilized for their acquisition, and includes a workflow for the general process of natural product characterization.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, providing a detailed map of the molecule's chemical environment.

Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4 | 6.72 | s | - |

| 5 | 6.21 | d | 2.0 |

| 7 | 6.11 | d | 2.0 |

| 1-OH | 13.52 | s | - |

| 2-OCH₃ | 3.40 | s | - |

| 1' | 4.07 | d | 7.0 |

| 2' | 5.20 | t | 7.0 |

| 4' | 1.98 | t | 7.0 |

| 5' | 2.05 | t | 7.0 |

| 6' | 5.01 | t | 7.0 |

| 3'-CH₃ | 1.81 | s | - |

| 7'-CH₃ | 1.55 | s | - |

| 8' | 1.52 | s | - |

s: singlet, d: doublet, t: triplet

Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 161.5 |

| 2 | 102.5 |

| 3 | 163.5 |

| 4 | 92.1 |

| 4a | 155.8 |

| 5 | 96.8 |

| 5a | 154.8 |

| 6 | 164.7 |

| 7 | 143.8 |

| 8 | 137.5 |

| 8a | 111.0 |

| 9 | 181.9 |

| 9a | 103.5 |

| 10a | 108.5 |

| 2-OCH₃ | 62.0 |

| 1' | 21.4 |

| 2' | 121.9 |

| 3' | 132.0 |

| 4' | 39.7 |

| 5' | 26.5 |

| 6' | 123.8 |

| 7' | 131.5 |

| 3'-CH₃ | 16.3 |

| 7'-CH₃ | 17.6 |

| 8' | 25.6 |

Table 3: HMBC Correlations for this compound[1]

| Proton | Correlated Carbons (Position) |

| H-4 (δ 6.72) | C-2, C-3, C-4a, C-9a |

| H-5 (δ 6.21) | C-6, C-7, C-5a, C-8a |

| H-7 (δ 6.11) | C-5, C-6, C-8, C-8a |

| 2-OCH₃ (δ 3.40) | C-2 |

| H-1' (δ 4.07) | C-7, C-8, C-8a, C-2', C-3' |

| H-2' (δ 5.20) | C-4', C-3'-CH₃ |

| H-4' (δ 1.98) | C-2', C-3', C-5', C-6' |

| H-5' (δ 2.05) | C-3', C-4', C-6', C-7' |

| H-6' (δ 5.01) | C-5', C-7', C-7'-CH₃, C-8' |

| 3'-CH₃ (δ 1.81) | C-2', C-3', C-4' |

| 7'-CH₃ (δ 1.55) | C-6', C-7', C-8' |

| 8' (δ 1.52) | C-6', C-7', C-7'-CH₃ |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 410 | [M]⁺ (Molecular Ion) |

| 341 | [M - C₅H₉]⁺ (Loss of a prenyl unit) |

| 299 | [M - C₈H₁₅]⁺ (Loss of the geranyl side chain) |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical methodologies. While specific instrumental parameters can vary, the following provides a general overview of the protocols typically employed for the analysis of xanthones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.

-

1D NMR (¹H and ¹³C): Standard pulse sequences are used for acquiring proton and carbon-13 spectra. For ¹H NMR, key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons in the molecule, and a relaxation delay that allows for full relaxation of the protons between scans. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecular structure and assigning quaternary carbons. The experiment is often optimized for a range of coupling constants (e.g., 5-10 Hz) to detect a wider range of correlations.

-

Mass Spectrometry (MS)

-

Sample Introduction: The purified sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like xanthones. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers valuable clues about its structure.

Workflow Visualization

The process of identifying and characterizing a natural product like this compound follows a systematic workflow. The diagram below illustrates the key stages, from the initial extraction to the final structure elucidation.

Caption: General workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis and specific applications, researchers are encouraged to consult the primary literature and utilize the data presented here as a reference.

Rubraxanthone: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of rubraxanthone, a prenylated xanthone isolated from plants of the Guttiferae family, such as Garcinia and Mesua species.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

Quantitative Biological Activity Data

This compound has demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiplatelet properties.[1] The following tables summarize the key quantitative data from various screening assays.

Table 1: Cytotoxic and Anticancer Activity of this compound

| Cell Line | Assay Type | Activity Metric | Value | Reference(s) |

| CEM-SS (T-lymphoblastoid) | Cytotoxicity | LC50 | 5.0 µg/mL | [4] |

| MCF-7 (Breast cancer) | Cytotoxicity | IC50 | 9.0 µM | [4] |

| HeLa (Cervical cancer) | Cytotoxicity | - | Data not available | [2][5] |

| Saos-2 (Bone cancer) | Cytotoxicity | - | Moderate activity | [2] |

| SiHa (Cervical cancer) | Cytotoxicity | - | Moderate activity | [2] |

| C33A (Cervical cancer) | Cytotoxicity | - | Moderate activity | [2] |

| HCT-116 (Colorectal cancer) | Cytotoxicity | - | Moderate activity | [2] |

| TE1 & TE2 (Esophageal cancer) | Cytotoxicity | - | Moderate activity | [2] |

| SW837 (Rectum cancer) | Cytotoxicity | - | Moderate activity | [2] |

| NHDF (Normal human dermal fibroblast) | Cytotoxicity | - | Moderate activity | [2] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Assay Type | Activity Metric | Value (µg/mL) | Reference(s) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | MIC | 0.31 - 1.25 | [6] |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC | 12 | [7] |

| Bacillus cereus | Minimum Inhibitory Concentration (MIC) | MIC | 2 | [7] |

| Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | MIC | 1 | [7] |

| Micrococcus luteus | Minimum Inhibitory Concentration (MIC) | MIC | 2 | [7] |

| Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | MIC | 4 | [7] |

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | MIC | 64 | [7] |

| Salmonella typhimurium | Minimum Inhibitory Concentration (MIC) | MIC | 64 | [7] |

| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | MIC | 64 | [7] |

Table 3: Antiplatelet and Other Activities of this compound

| Activity | Assay | Agonist | Activity Metric | Value | Reference(s) |

| Antiplatelet | Platelet Aggregation | Arachidonic Acid (AA) | IC50 | 114.9 ± 3.1 µM | [8] |

| Antiplatelet | Platelet Aggregation | Collagen | IC50 | 229.2 ± 5.1 µM | [8] |

| Antiplatelet | Platelet Aggregation | Adenosine Diphosphate (ADP) | IC50 | 107.4 ± 4.8 µM | [8] |

| PAF Receptor Binding Inhibition | Radioligand Binding Assay | ³H-PAF | IC50 | 18.2 µM | [9][10] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the biological activity of this compound.

Cytotoxicity and Antiproliferative Assays

2.1.1. MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer and normal cell lines are seeded in a 96-well plate at a density of 2 x 10⁵ cells/mL.[2]

-

Compound Treatment: Cells are allowed to adhere overnight, and then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[2]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing

2.2.1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antiplatelet Aggregation Assay

2.3.1. Whole Blood Aggregometry

This assay measures the ability of a compound to inhibit platelet aggregation in a whole blood sample.

-

Blood Collection: Fresh human blood is collected in tubes containing an anticoagulant (e.g., citrate).

-

Incubation with Compound: Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control.

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid (AA), adenosine diphosphate (ADP), or collagen.[8]

-

Impedance Measurement: The change in electrical impedance between two electrodes immersed in the blood is measured over time. As platelets aggregate on the electrodes, the impedance increases.

-

Data Analysis: The extent of aggregation is quantified, and the IC50 value is calculated.

Platelet-Activating Factor (PAF) Receptor Binding Assay

This assay determines the ability of a compound to inhibit the binding of PAF to its receptor on platelets.

-

Platelet Preparation: Platelets are isolated from rabbit or human blood.

-

Binding Reaction: The prepared platelets are incubated with a radiolabeled PAF ligand (e.g., ³H-PAF) in the presence of various concentrations of this compound or a vehicle control.[9][10]

-

Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand by filtration.

-

Quantification of Radioactivity: The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding is calculated, and the IC50 value for the inhibition of PAF binding is determined.

Signaling Pathways

In silico studies and network pharmacology analyses have suggested potential signaling pathways through which this compound may exert its anticancer effects.

mTOR Signaling Pathway

Molecular docking studies have identified the mammalian target of rapamycin (mTOR) as a potential target for this compound in inducing cytotoxicity in HeLa cancer cells.[5][11] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.

NF-κB Signaling Pathway

Network pharmacology analysis has also implicated the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a potential target of this compound.[5][11] The NF-κB pathway is involved in inflammation, immunity, and cell survival.

This technical guide serves as a foundational resource for researchers interested in the biological activities of this compound. The provided data and protocols can aid in the design of future studies to further elucidate its mechanisms of action and evaluate its therapeutic potential.

References

- 1. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of cytotoxic activities of this compound - IIUM Repository (IRep) [irep.iium.edu.my]

- 3. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [2508.10117] In silico study on the cytotoxicity against Hela cancer cells of xanthones bioactive compounds from Garcinia cowa: QSAR based on Graph Deep Learning, Network Pharmacology, and Molecular Docking [arxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Rubraxanthone

Executive Summary

This compound is a prenylated xanthone, a class of secondary metabolites, predominantly isolated from various species of the Guttiferae family, including Garcinia and Mesua plants.[1][2][3][4] Its biosynthesis occurs via the shikimate pathway.[2][5] Extensive research has highlighted its diverse pharmacological properties, establishing it as a compound of significant interest in pharmaceutical and chemical research. This document provides a comprehensive overview of the known mechanisms of action of this compound, focusing on its anticancer, antiplatelet, and anti-inflammatory activities. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer and antiplatelet effects being the most extensively studied. The core mechanisms involve the induction of apoptosis in cancer cells, inhibition of platelet aggregation through receptor antagonism, and modulation of inflammatory pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a variety of cancer cell lines.[2][3] The primary mechanism underlying its anticancer properties is the induction of apoptosis, or programmed cell death. While the precise signaling cascades are still under full investigation, the general mechanism for xanthones involves the activation of caspases, which are key proteases in the apoptotic pathway.[6] This process is often initiated through the mitochondrial (intrinsic) pathway, which involves the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[7][8]

Key Points:

-

Demonstrates cytotoxic activity against human T-lymphoblastoid (CEM-SS), breast (MCF-7), bone (Saos-2), cervical (SiHa, C33A), colorectal (HCT-116), esophageal (TE1, TE2), and rectum (SW837) cancer cell lines.[1][3][9]

-

The general mechanism for xanthones involves the inhibition of key cellular machinery like protein kinases and topoisomerases, and the activation of caspases, leading to apoptosis.[6]

Antiplatelet Activity

This compound has been identified as a potent inhibitor of platelet aggregation.[5][10] Its mechanism involves direct antagonism of the Platelet-Activating Factor (PAF) receptor.[4][11] By binding to this receptor, this compound prevents PAF from initiating the intracellular signaling cascade that leads to platelet aggregation and blood clot formation. Furthermore, it has been shown to inhibit platelet aggregation induced by other agonists like arachidonic acid (AA), adenosine diphosphate (ADP), and collagen.[10][12]

Key Points:

-

Acts as a strong inhibitor of PAF binding to its receptor on rabbit platelets.[4][11]

-

The geranyl group at the C-8 position of the xanthone structure is crucial for its beneficial binding to the PAF receptor.[4][11]

-

Inhibits platelet aggregation in human whole blood induced by multiple agonists.[10][12]

Other Biological Activities

-

Anti-inflammatory: this compound demonstrates anti-inflammatory properties through the inhibition of nitric oxide (NO) production.[4][13]

-

Anti-hypercholesterolemic: In vivo studies in mice have shown that this compound can reduce total cholesterol, triglycerides, and LDL cholesterol, a mechanism attributed to the activation of the lipoprotein lipase enzyme.[4][13]

-

Antimicrobial and Antioxidant: Like many xanthones, this compound also possesses antimicrobial and antioxidant activities.[4][13]

Quantitative Data

The biological activities of this compound have been quantified in several studies, providing valuable data for assessing its potency and pharmacokinetic profile.

Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations

| Activity | Cell Line / Target | Metric | Value | Reference |

| Anticancer | CEM-SS | LC₅₀ | 5.0 µg/mL | [1] |

| Antiplatelet | PAF Receptor | IC₅₀ | 18.2 µM | [4][11] |

| Antiplatelet | Arachidonic Acid-induced | IC₅₀ | 114.9 ± 3.1 µM | [10][12] |

| Antiplatelet | Collagen-induced | IC₅₀ | 229.2 ± 5.1 µM | [10][12] |

| Antiplatelet | ADP-induced | IC₅₀ | 107.4 ± 4.8 µM | [10][12] |

Table 2: Single-Dose Oral Pharmacokinetic Parameters in Mice (700 mg/kg)

| Parameter | Description | Value | Reference |

| Cₘₐₓ | Maximum plasma concentration | 4.267 µg/mL | [13][14] |

| Tₘₐₓ | Time to reach Cₘₐₓ | 1.5 hours | [13][14] |

| AUC₀₋ₜ | Area under the curve | 560.99 µg·h/L | [13][14] |

| t₁/₂ | Elimination half-life | 6.72 hours | [13][14] |

| Vd/F | Apparent volume of distribution | 1200.19 mL/kg | [13][14] |

| Cl/F | Apparent total clearance | 1123.88 mL/h/kg | [13][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of protocols used in key studies on this compound.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to assess the antiproliferative activity of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/mL.

-

Incubation: The cells are grown to confluence over a period of two days.

-

Compound Exposure: The confluent cells are treated with varying concentrations of this compound.

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader to determine cell viability.[3]

Antiplatelet Aggregation Assay (Impedance Method)

This method measures platelet aggregation in whole blood.

-

Sample Preparation: Whole human blood (1 mL) is diluted 1:1 with buffered saline.

-

Compound Incubation: The diluted blood is incubated with the test sample (5 µL of this compound dissolved in DMSO) at 37°C for 2 minutes.

-

Agonist Addition: Aggregation is initiated by adding an agonist, such as collagen (2 µg/mL), ADP (10 µM), or arachidonic acid (0.5 mM).

-

Measurement: Platelet aggregation is measured for 5 minutes using a whole-blood lumi-aggregometer, which records the change in impedance across a pair of electrodes.[10][12]

Pharmacokinetic Analysis in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration.

-

Dosing: Mice are administered a single oral dose of this compound (700 mg/kg) suspended in virgin coconut oil.

-

Blood Sampling: Blood samples are collected from the mice at various time points post-administration.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Preparation: Plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant containing this compound is collected.

-

Analysis: The concentration of this compound in the plasma samples is quantified using a validated Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) method.

-

Parameter Calculation: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, etc.) are calculated from the resulting plasma concentration-time profile.[13]

Conclusion and Future Directions

This compound is a promising natural compound with well-defined antiplatelet and potential anticancer activities. Its mechanism of action involves specific molecular targets, such as the PAF receptor, and the induction of complex cellular processes like apoptosis. The available quantitative data provides a solid foundation for its further development.

Future research should focus on:

-

Elucidating the specific signaling pathways involved in this compound-induced apoptosis in different cancer cell types.

-

Conducting more extensive in vivo studies to validate its anticancer efficacy and anti-inflammatory effects.

-

Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

-

Optimizing its formulation to improve bioavailability, which could enhance its therapeutic potential.

References

- 1. koreascience.kr [koreascience.kr]

- 2. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of cytotoxic activities of this compound - IIUM Repository (IRep) [irep.iium.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. : Oriental Journal of Chemistry [orientjchem.org]

- 11. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]

- 13. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single dose oral pharmacokinetic profile this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Rubraxanthone: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubraxanthone, a prenylated xanthone derived from plants of the Guttiferae family, has emerged as a promising natural compound with a diverse range of biological activities.[1] This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic targets. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways implicated in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.

Introduction

This compound (1,3,6-trihydroxy-8-geranyl-7-methoxyxanthone) is a key bioactive constituent found in plants such as Garcinia cowa and Garcinia griffithii.[2][3] Like other xanthones, it is synthesized via the shikimate pathway.[1] Preclinical studies have demonstrated its antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiplatelet properties, suggesting its potential as a lead compound for the development of novel therapeutics.[1][2] This guide focuses on elucidating the molecular mechanisms underlying these effects by examining its known and putative therapeutic targets.

Pharmacokinetics

A single-dose oral pharmacokinetic study in mice provides initial insights into the absorption, distribution, metabolism, and excretion of this compound. Following oral administration of a 700 mg/kg dose, the peak plasma concentration (Cmax) was observed at 1.5 hours.[4] The compound exhibits a terminal half-life of 6.72 hours, suggesting relatively sustained exposure.[4]

Table 1: Pharmacokinetic Parameters of this compound in Mice [4]

| Parameter | Value | Units |

| Dose | 700 | mg/kg |

| Cmax | 4.267 | µg/mL |

| Tmax | 1.5 | h |

| AUC (0-∞) | 560.99 | µg·h/L |

| T½ | 6.72 | h |

| Vd/F | 1200.19 | mL/kg |

| Cl/F | 1123.88 | mL/h/kg |

Potential Therapeutic Targets and Mechanisms of Action

This compound's diverse biological activities suggest that it modulates multiple signaling pathways. The primary areas of therapeutic interest are in cancer, inflammation, and thrombosis.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. A notable activity was observed against the CEM-SS human T-lymphoblastic leukemia cell line.[5] While the precise molecular targets are still under investigation, the anticancer effects of xanthones, in general, are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that drive cancer progression.[6]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Activity Metric | Value | Units |

| CEM-SS | LC50 | 5.0 | µg/mL |

Based on the known mechanisms of other xanthones, potential anticancer pathways modulated by this compound may include:

-

Induction of Apoptosis: Xanthones are known to trigger programmed cell death by activating the caspase cascade. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).

-

Modulation of Pro-survival Signaling: The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cancer cell survival, proliferation, and resistance to therapy. Several natural compounds, including other xanthones, have been shown to inhibit these pathways.[6]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation-driven cancers by promoting cell survival and proliferation. Inhibition of the NF-κB pathway is a common mechanism for the anticancer effects of many natural products.[7]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the platelet-activating factor (PAF) receptor.[2]

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound has been shown to inhibit NO production, suggesting a potential mechanism for its anti-inflammatory effects.[2]

-

Platelet-Activating Factor (PAF) Receptor Antagonism: PAF is a potent lipid mediator of inflammation. This compound has been shown to inhibit the binding of PAF to its receptor on platelets.[8]

Table 3: Anti-inflammatory Activity of this compound

| Target | Activity Metric | Value | Units |

| PAF Receptor Binding | IC50 | 18.2 | µM |

The anti-inflammatory effects of xanthones are often mediated by the inhibition of the NF-κB and MAPK (p38, JNK, ERK) signaling pathways, which are key regulators of pro-inflammatory gene expression.[9][10]

Antiplatelet Activity

This compound has demonstrated significant antiplatelet activity by inhibiting platelet aggregation induced by various agonists, including arachidonic acid (AA), adenosine diphosphate (ADP), and collagen.[3] This suggests that this compound may interfere with multiple pathways of platelet activation.

Table 4: Antiplatelet Aggregation Activity of this compound [3]

| Inducer | IC50 (µM) |

| Arachidonic Acid | 114.9 ± 3.1 |

| Collagen | 229.2 ± 5.1 |

| Adenosine Diphosphate (ADP) | 107.4 ± 4.8 |

The inhibition of platelet aggregation induced by arachidonic acid suggests a potential interaction with the cyclooxygenase (COX) pathway and subsequent thromboxane A2 synthesis. The inhibition of ADP- and collagen-induced aggregation points towards interference with their respective receptor signaling pathways, such as P2Y12 and GPVI.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to investigate the therapeutic targets of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Western Blot Analysis for Signaling Protein Phosphorylation

This technique is used to determine the effect of this compound on the phosphorylation status of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize either the total protein or its phosphorylated form.

-

Procedure:

-

Treat cells with this compound for various time points and at different concentrations.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p65, anti-phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Nitric Oxide Inhibition Assay (Griess Assay)

This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Principle: The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

-

Procedure:

-

Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

-

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation in response to various agonists.

-

Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and an agonist is added to induce aggregation. As platelets aggregate, the light transmittance through the PRP increases, and this change is measured by an aggregometer.

-

Procedure:

-

Prepare PRP from fresh whole blood by centrifugation.

-

Pre-incubate the PRP with different concentrations of this compound or vehicle control.

-

Add an agonist (e.g., arachidonic acid, ADP, or collagen) to the PRP.

-

Record the change in light transmittance over time to measure the extent of platelet aggregation.

-

Calculate the percentage of inhibition of aggregation compared to the vehicle control.

-

Future Directions and Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent. The existing data strongly support its potential in oncology, inflammatory diseases, and thrombosis. However, to advance its development, several key areas require further investigation:

-

Target Identification and Validation: While the pathways affected by xanthones are generally known, the direct molecular targets of this compound remain to be definitively identified and validated. Kinase profiling and affinity-based proteomics could be employed to uncover its direct binding partners.

-

In-depth Mechanistic Studies: Further studies are needed to elucidate the precise mechanisms by which this compound modulates the NF-κB, MAPK, and PI3K/Akt signaling pathways. This includes detailed analysis of the phosphorylation status of key upstream and downstream effectors.

-

In Vivo Efficacy Studies: The promising in vitro activities of this compound need to be translated into in vivo models of cancer, inflammation, and thrombosis to assess its therapeutic efficacy and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 5. youtube.com [youtube.com]

- 6. SP600125 Induces Src and Type I IGF Receptor Phosphorylation Independent of JNK [mdpi.com]

- 7. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Rubraxanthone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antibacterial properties of Rubraxanthone, a naturally occurring xanthone derivative. It consolidates available data on its spectrum of activity, presents quantitative data in a structured format, and details the experimental methodologies used for its evaluation.

Introduction

This compound is a prenylated xanthone isolated from several plant species of the Garcinia genus, including Garcinia dioica, Garcinia parvifolia, and Garcinia cowa.[1][2][3] Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5] this compound, in particular, has demonstrated significant antibacterial efficacy, positioning it as a compound of interest for further investigation in the development of new antimicrobial agents, especially in the context of rising antibiotic resistance.[2][4]

Antibacterial Spectrum of Activity

This compound exhibits a notable spectrum of antibacterial activity, with particularly strong efficacy against Gram-positive bacteria. Its activity against methicillin-resistant Staphylococcus aureus (MRSA) is especially potent, in some cases exceeding that of the antibiotic vancomycin.[2][6] The antibacterial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]

The following table summarizes the reported MIC values for this compound against various bacterial strains.

| Microorganism | Strain(s) | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | Penicillin-resistant strain | 3.9 | [1] |

| Staphylococcus aureus | (Not specified) | 12 | [7] |

| Methicillin-Resistant S. aureus (MRSA) | (Multiple strains) | 0.31 - 1.25 | [2][6] |

| Methicillin-Resistant S. aureus (MRSA) | (Not specified) | 1.25 | [7] |

| Bacillus cereus | (Not specified) | 2 | [7] |

| Bacillus subtilis | (Not specified) | 1 | [7] |

| Micrococcus luteus | (Not specified) | 2 | [7] |

| Staphylococcus epidermidis | (Not specified) | 4 | [7] |

| Gram-Negative Bacteria | |||

| Escherichia coli | (Not specified) | 64 | [7] |

| Pseudomonas aeruginosa | (Not specified) | 64 | [7] |

| Salmonella typhimurium | (Not specified) | 64 | [7] |

Note: Lower MIC values indicate higher antibacterial potency.

Potential Mechanisms of Action

While specific studies detailing the precise molecular mechanism of this compound are limited, the broader class of xanthones, to which it belongs, is known to exert antibacterial effects through several mechanisms.[4] These potential pathways provide a framework for understanding how this compound may function.

-

Cell Membrane Interaction : Xanthones can disrupt the bacterial cytoplasmic membrane, leading to a loss of membrane integrity and leakage of cellular contents.[4]

-

Inhibition of Macromolecular Synthesis : Interference with the synthesis of essential macromolecules such as DNA and proteins is another proposed mechanism.[4]

-

Inhibition of Virulence Factors and Biofilm Formation : Some xanthones can inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.[4]

-

Efflux Pump Inhibition : Xanthone derivatives have been investigated as potential inhibitors of bacterial efflux pumps.[9] These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing significantly to multidrug resistance.[9]

Caption: Potential antibacterial mechanisms of xanthones.

Experimental Protocols

The determination of this compound's antibacterial activity involves standardized in vitro susceptibility testing methods.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Protocol:

-

Preparation of this compound Stock Solution : Dissolve a known weight of pure this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

-

Serial Dilutions : In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium. This creates a range of decreasing concentrations across the wells.

-

Bacterial Inoculum Preparation : Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth (no turbidity) is observed.[8]

Caption: Workflow for MIC determination by broth dilution.

This method is often used for preliminary assessment of antibacterial activity.[1]

Protocol:

-

Plate Preparation : Pour sterile molten Mueller-Hinton Agar into Petri dishes and allow it to solidify.

-

Inoculation : Spread a standardized inoculum of the test bacterium evenly across the entire surface of the agar plate.

-

Application of Compound : Aseptically place a sterile paper disc impregnated with a known concentration of this compound (dissolved in a solvent) onto the agar surface. A disc with the solvent alone serves as a negative control.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition : Measure the diameter of the clear zone around the disc where bacterial growth has been inhibited. A larger zone diameter indicates greater antibacterial activity.

Conclusion

This compound demonstrates a potent antibacterial profile, particularly against Gram-positive bacteria, including clinically significant drug-resistant strains like MRSA.[2] Its efficacy, as indicated by low MIC values, surpasses that of some conventional antibiotics, marking it as a promising candidate for further pharmaceutical development.[2][6] Future research should focus on elucidating its precise molecular mechanism of action, exploring potential synergistic effects with existing antibiotics, and evaluating its in vivo efficacy and safety profile in preclinical models. This will be crucial for translating its in vitro potential into a viable therapeutic agent.

References

- 1. scienceasia.org [scienceasia.org]

- 2. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.dk [idexx.dk]

- 9. mdpi.com [mdpi.com]

A Technical Guide to Antioxidant Capacity Assays for Rubraxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubraxanthone, a xanthone derivative isolated from plants of the Garcinia genus, has garnered significant interest within the scientific community due to its diverse and promising biological activities.[1][2] Among these, its antioxidant potential is a key area of investigation, suggesting its therapeutic utility in combating oxidative stress-related pathologies. This technical guide provides an in-depth overview of the core antioxidant capacity assays relevant to the evaluation of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to assess its antioxidant efficacy. This document outlines the detailed experimental protocols for key assays—DPPH, ABTS, FRAP, and ORAC—and includes mandatory visualizations to illustrate experimental workflows and underlying mechanisms. While specific quantitative data for this compound in these assays is not yet widely available in published literature, this guide presents template tables to demonstrate how such data would be structured for comparative analysis.

Introduction to this compound and its Antioxidant Potential

This compound is a naturally occurring xanthone that has been identified as a major bioactive constituent in various Garcinia species.[1] Xanthones, a class of polyphenolic compounds, are well-regarded for their antioxidant properties, which are primarily attributed to their chemical structure, featuring multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[3] The antioxidant activity of xanthones is a crucial aspect of their therapeutic potential, as oxidative stress is implicated in a wide range of chronic and degenerative diseases.

The antioxidant mechanism of compounds like this compound generally involves the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. This process is fundamental to the protective effects observed in biological systems.

Key Antioxidant Capacity Assays

The evaluation of a compound's antioxidant capacity requires a panel of assays that measure different aspects of its antioxidant activity. The following sections detail the protocols for four widely accepted assays: DPPH, ABTS, FRAP, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to assess the radical scavenging ability of a compound. DPPH is a stable free radical that exhibits a deep purple color, with an absorption maximum around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, the radical is neutralized, and the color changes to a pale yellow. The degree of discoloration is proportional to the antioxidant's scavenging capacity.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent used for the sample.

-

For the blank, use 200 µL of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each this compound dilution.

-

For the control, mix 190 µL of the ABTS•+ working solution with 10 µL of the sample solvent.

-

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an absorption maximum at 593 nm. The intensity of the blue color is proportional to the reducing power of the antioxidant.

-

Preparation of FRAP Reagent:

-

Prepare a 300 mM acetate buffer (pH 3.6).

-

Prepare a 10 mM TPTZ solution in 40 mM HCl.

-

Prepare a 20 mM FeCl₃·6H₂O solution in water.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be prepared fresh.

-

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Assay Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each this compound dilution.

-

For the blank, mix 180 µL of the FRAP reagent with 20 µL of the sample solvent.

-

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of this compound is expressed as µM Fe(II) equivalents or in terms of another standard like ascorbic acid.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to protect the fluorescent probe from degradation is monitored over time. The decay of fluorescence is inversely proportional to the antioxidant capacity.

-

Reagent Preparation:

-

Prepare a fluorescein stock solution and dilute it with a phosphate buffer (pH 7.4) to the working concentration.

-

Prepare an AAPH solution in phosphate buffer. This solution should be made fresh before use.

-

-